
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide is a complex organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide typically involves the formation of the triazole ring followed by the attachment of the butanamide moiety One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistent product quality. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A simpler triazole compound with similar structural features.
1,2,4-Triazole: The parent compound of the triazole family.
4-Methyl-1,2,4-triazole: Another derivative with a different substitution pattern.
Uniqueness
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide is unique due to its specific substitution pattern and the presence of the butanamide group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide is a synthetic derivative featuring a triazole ring and a butanamide moiety. This structural complexity suggests significant potential for various biological activities, particularly in medicinal chemistry. The triazole group is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.
- Molecular Formula : C₉H₁₄N₄O
- Molecular Weight : 198.23 g/mol
- LogP : 1.38
- Polar Surface Area : 54 Ų
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 1
Biological Activities
The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications:
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. Specifically, derivatives of triazoles have shown effectiveness against a range of pathogens:
- Antibacterial Effects : In vitro studies have demonstrated that triazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were effective against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. The specific compound may exhibit similar efficacy due to the presence of the triazole moiety:
- Mechanism of Action : The antifungal activity is often attributed to the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes . This mechanism reduces toxicity compared to older antifungal agents.
Antioxidant Properties
Emerging studies suggest that the compound may also possess antioxidant capabilities:
- DPPH and ABTS Assays : Various triazole derivatives have been evaluated for their antioxidant potential using DPPH and ABTS assays. These studies indicate that such compounds can scavenge free radicals effectively .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:
Compound Name | Structure | Unique Features |
---|---|---|
3-Amino-5-methylisoxazole | Structure | Exhibits neuroprotective effects |
4-Methylthioaniline | Structure | Known for its role in dye production |
1H-Pyrazole derivatives | Structure | Broad spectrum of biological activity |
The unique combination of functional groups in this compound suggests enhanced biological activity compared to other derivatives .
Case Studies
Several case studies have illustrated the effectiveness of similar triazole compounds in clinical settings:
- Study on Antibacterial Activity :
- Antifungal Efficacy :
Properties
Molecular Formula |
C10H19N5O |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C10H19N5O/c1-7-13-8(2)15(14-7)6-5-10(3,12-4)9(11)16/h12H,5-6H2,1-4H3,(H2,11,16) |
InChI Key |
KWKFULSPWCQHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(C)(C(=O)N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.